Pyrido[3,4-B]pyrazin-5(6H)-one
Description
Structural Classification and Nomenclature within Nitrogen-Containing Heterocycles
Pyrido[3,4-b]pyrazin-5(6H)-one is classified as a bicyclic heterocyclic compound. evitachem.com This classification stems from its structure, which contains two fused rings, at least one of which is heterocyclic (contains atoms of more than one element in the ring). Nitrogen-containing heterocycles are a broad class of organic compounds that play crucial roles in biological systems and are integral to the development of many pharmaceutical agents. nih.gov
Bicyclic Heterocyclic Frameworks and Fused Ring Systems (pyridine and pyrazine (B50134) moiety)
The core structure of this compound is a fused ring system composed of a pyridine (B92270) ring and a pyrazine ring. evitachem.com Pyridine is a six-membered heterocyclic ring with one nitrogen atom, while pyrazine is a six-membered ring with two nitrogen atoms at positions 1 and 4. coconote.app The fusion of these two rings creates the pyridopyrazine scaffold. The nomenclature "pyrido[3,4-b]pyrazine" indicates the mode of fusion between the pyridine and pyrazine rings, specifying the bond attachment points. The "-5(6H)-one" suffix denotes a ketone group at position 5 and a saturated carbon at position 6, which also bears a hydrogen atom.
The presence of multiple nitrogen atoms in the fused ring system makes it an electron-withdrawing core, influencing its chemical properties and reactivity. scispace.com These nitrogen atoms can act as nucleophiles and participate in various chemical reactions, including substitutions and condensations, allowing for the synthesis of a wide array of derivatives. evitachem.com
Isomeric Considerations and Positional Chemistry
The arrangement of the nitrogen atoms and the fusion pattern of the pyridine and pyrazine rings can lead to a variety of isomers, each with distinct chemical and biological properties. The study of these isomers is crucial for understanding structure-activity relationships.
For instance, pyrido[2,3-b]pyrazine (B189457) is a well-studied isomer where the pyridine nitrogen is in a different position relative to the fused pyrazine ring. smolecule.com This seemingly minor structural change can significantly impact the molecule's biological targets and potential applications. Research has explored derivatives of pyrido[2,3-b]pyrazine for their antibacterial, anticancer, and neuroprotective properties. smolecule.com Furthermore, derivatives of 5-hydroxypyrido[2,3-b]pyrazin-6(5H)-one have been investigated as dual inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H and integrase. bohrium.com
Another notable isomer is pyrido[4,3-b]pyrazin-5(6H)-one . Chalcone derivatives of this scaffold have been synthesized and evaluated for their anticancer activities against various human cancer cell lines. bohrium.comresearchgate.net The specific positioning of the nitrogen atoms and the carbonyl group in these isomers influences their interaction with biological targets like kinases. bohrium.com
The broader class of pyridopyrazinones and their dione (B5365651) analogues exhibit a wide range of structural diversity. For example, the synthesis of amino-substituted pyrido[3,2-b]pyrazinones has been pursued to develop potent and selective PDE5 inhibitors. kent.ac.uk The exploration of different isomeric scaffolds, such as 1H-pyrazolo[3,4-b]pyridine and 5H-pyrrolo[2,3-b]pyrazines , has been a strategy to develop inhibitors for human neutrophil elastase. nih.gov
The following table provides a comparative overview of some related pyridopyrazine isomers and their areas of research:
| Compound Name | Isomeric Class | Key Research Area(s) |
| This compound | Pyrido[3,4-b]pyrazine (B183377) | Kinase inhibition (Syk, FLT3), materials for solar cells. google.comnih.govrsc.org |
| Pyrido[2,3-b]pyrazine | Pyrido[2,3-b]pyrazine | Antibacterial, anticancer, neuroprotection, DNA sensing. smolecule.comrsc.org |
| Pyrido[4,3-b]pyrazin-5(6H)-one | Pyrido[4,3-b]pyrazine | Anticancer (chalcone derivatives), kinase inhibition. bohrium.comresearchgate.net |
| Pyrido[3,2-b]pyrazinones | Pyrido[3,2-b]pyrazine | PDE5 inhibition. kent.ac.uk |
| Pyrido[3,4-c]pyridazines | Pyrido[3,4-c]pyridazine | Medicinal chemistry scaffolds. researchgate.net |
Historical Context and Evolution of Research on this compound Scaffolds
The exploration of nitrogen-containing heterocyclic compounds gained significant momentum in the mid-20th century. Research into pyrido[2,3-b]pyrazine derivatives, a closely related class to the title compound, can be traced back to the 1960s and 1970s, with initial investigations focusing on their potential antibacterial properties. This foundational work on the broader class of pyridopyrazines paved the way for more targeted research into specific isomers like this compound.
Early synthetic methods often involved cyclization reactions to construct the bicyclic core. evitachem.com Over time, synthetic strategies have evolved to become more efficient and versatile, enabling the creation of diverse libraries of derivatives for biological screening. The development of modern synthetic techniques, such as palladium-catalyzed cross-coupling reactions, has significantly advanced the functionalization of the pyridopyrazine scaffold. rsc.org
Current Paradigms and Emerging Research Avenues for this compound
In recent years, research on this compound and its derivatives has expanded significantly, driven by their potential in both medicinal chemistry and materials science.
In the realm of medicinal chemistry, derivatives of the Pyrido[3,4-b]pyrazine scaffold are being actively investigated as inhibitors of various protein kinases, which are crucial targets in cancer therapy and inflammatory diseases. For example, specific derivatives have been patented as spleen tyrosine kinase (Syk) inhibitors for their potential anti-inflammatory and immunomodulating activities. google.com Others have been designed and evaluated as potent Fms-like tyrosine kinase 3 (FLT3) inhibitors for the treatment of acute myeloid leukemia. nih.gov The scaffold has also been explored for developing antimitotic agents. nih.gov
Beyond oncology, the pyridopyrazine core is being explored for other therapeutic applications. The diverse biological activities of pyrazine derivatives, in general, include anticancer, antibacterial, and antioxidant properties. tandfonline.com
In the field of materials science, the electron-withdrawing nature of the pyridopyrazine core makes it a valuable component in the design of organic electronic materials. scispace.com Researchers have synthesized new Pyrido[3,4-b]pyrazine-based sensitizers for use in dye-sensitized solar cells (DSSCs), demonstrating promising power conversion efficiencies and stability. scispace.comrsc.org Furthermore, copolymers based on this scaffold have been developed for bulk heterojunction solar cells. nycu.edu.tw
The table below summarizes some of the key research applications for derivatives of the Pyrido[3,4-b]pyrazine scaffold.
| Research Area | Specific Application | Key Findings |
| Medicinal Chemistry | Syk Kinase Inhibition | Potential for anti-inflammatory and immunomodulating therapies. google.com |
| FLT3 Kinase Inhibition | Development of potent inhibitors for acute myeloid leukemia. nih.gov | |
| Antimitotic Agents | Exploration of derivatives for anticancer activity. nih.gov | |
| Materials Science | Dye-Sensitized Solar Cells (DSSCs) | Synthesis of efficient and stable organic sensitizers. scispace.comrsc.org |
| Polymer Solar Cells | Development of low-bandgap copolymers for bulk heterojunction solar cells. nycu.edu.tw |
The ongoing research into this compound and its related isomers continues to uncover new applications, highlighting the versatility and importance of this heterocyclic scaffold in modern science.
Structure
3D Structure
Properties
IUPAC Name |
6H-pyrido[3,4-b]pyrazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-7-6-5(1-2-10-7)8-3-4-9-6/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWZFLYEDXODEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=NC=CN=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50633802 | |
| Record name | Pyrido[3,4-b]pyrazin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50633802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
679797-41-2 | |
| Record name | Pyrido[3,4-b]pyrazin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50633802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H,6H-pyrido[3,4-b]pyrazin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Spectroscopic and Structural Characterization of Pyrido 3,4 B Pyrazin 5 6h One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the solution-state structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the connectivity and chemical environment of each atom.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of Pyrido[3,4-b]pyrazin-5(6H)-one is expected to show distinct signals for each of its five hydrogen atoms. The protons on the pyridine (B92270) and pyrazine (B50134) rings are in the aromatic region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the ring currents. The N-H proton of the lactam ring is expected to appear as a broad singlet at a lower field (downfield), potentially between 10.0 and 12.0 ppm, with its exact chemical shift being highly dependent on solvent and concentration.
Based on the analysis of analogous heterocyclic systems, a predicted assignment of the proton signals can be made, as detailed in Table 1. The coupling constants (J values) between adjacent protons would provide definitive evidence of their relative positions.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles and data from similar compounds. Actual experimental values may vary.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H on Pyrazine Ring | ~8.0 - 8.5 | Doublet or Singlet |
| H on Pyrazine Ring | ~8.0 - 8.5 | Doublet or Singlet |
| H on Pyridine Ring | ~7.2 - 7.8 | Doublet of doublets |
| H on Pyridine Ring | ~7.8 - 8.3 | Doublet |
| N-H (Lactam) | ~10.0 - 12.0 | Broad Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. This compound has seven carbon atoms, each expected to produce a unique signal. The carbonyl carbon (C=O) of the lactam group is the most deshielded, typically appearing in the range of 160-170 ppm. The other six carbons, being part of the aromatic fused-ring system, are expected to resonate between 110 and 155 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles and data from similar compounds. Actual experimental values may vary.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Lactam) | ~160 - 170 |
| Quaternary C (fused) | ~145 - 155 |
| Quaternary C (fused) | ~140 - 150 |
| CH (Pyrazine) | ~130 - 145 |
| CH (Pyrazine) | ~130 - 145 |
| CH (Pyridine) | ~115 - 130 |
| CH (Pyridine) | ~110 - 125 |
Two-Dimensional NMR Techniques for Regiochemistry Assignment
Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's regiochemistry.
HSQC correlates proton signals with the signals of the carbons to which they are directly attached, allowing for the definitive pairing of each proton with its corresponding carbon atom.
HMBC reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying connectivity across quaternary (non-protonated) carbons and for confirming the fusion pattern of the heterocyclic rings. For instance, an HMBC experiment would show a correlation between the lactam N-H proton and the carbonyl carbon (a two-bond correlation), as well as adjacent ring carbons, thus confirming the placement of the carbonyl group at position 5.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (molecular formula C₇H₅N₃O), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement. The expected exact mass of the molecular ion [M+H]⁺ is approximately 148.0505 g/mol .
Electron ionization (EI) or electrospray ionization (ESI) would generate the molecular ion, which would then undergo fragmentation. The fragmentation pattern provides a structural fingerprint of the molecule. Plausible fragmentation pathways for this compound include:
Loss of Carbon Monoxide (CO): A characteristic fragmentation of lactams and cyclic ketones, which would result in a fragment ion with an m/z value of [M-28]⁺.
Loss of Hydrogen Cyanide (HCN): A common fragmentation for nitrogen-containing heterocyclic rings, leading to fragment ions at [M-27]⁺.
Sequential losses of these small neutral molecules would lead to a series of smaller fragment ions that can be used to piece together the structure of the parent molecule.
X-ray Crystallography for Precise Molecular Geometry Determination
While solution-state NMR provides the structure in a solvent, single-crystal X-ray crystallography offers the most precise and unambiguous determination of the molecular structure in the solid state, providing exact bond lengths, bond angles, and dihedral angles.
Although a specific crystal structure for this compound is not available in the surveyed literature, data from closely related fused heterocyclic systems can provide insight into its expected geometry. The fused pyrido[3,4-b]pyrazine (B183377) ring system is expected to be largely planar.
Bond Lengths and Dihedral Angles in Fused Ring Systems
Analysis of similar crystal structures reveals typical bond lengths for the constituent parts of the molecule.
Table 3: Expected Bond Lengths and Dihedral Angles (Note: These are typical values from related heterocyclic structures and may differ slightly in the actual compound.)
| Bond Type | Expected Length (Å) |
| C=O (Lactam) | ~1.22 - 1.25 |
| C-N (Lactam) | ~1.35 - 1.39 |
| C-N (Pyridine/Pyrazine) | ~1.32 - 1.38 |
| C-C (Aromatic) | ~1.38 - 1.42 |
The dihedral angles within the fused aromatic rings would be very close to 0°, confirming the planarity of the bicyclic core. Small deviations from planarity might occur due to crystal packing forces. The planarity of the system is a key factor influencing its electronic properties, including its potential for π-π stacking interactions in the solid state.
Solid-State Packing and Intermolecular Interactions
While a specific single-crystal X-ray diffraction study for this compound has not been detailed in the available literature, the solid-state architecture of related aza-heterocyclic compounds allows for a predictive understanding of its molecular packing and the non-covalent forces that govern its crystal lattice. The molecule's structure, featuring a fused pyridine and pyrazine ring system with a lactam functionality, is conducive to a variety of intermolecular interactions that dictate its crystalline arrangement.
The presence of an N-H group in the lactam ring suggests the formation of strong hydrogen bonds, which are a predominant feature in the crystal packing of many nitrogen-containing heterocyclic compounds. These hydrogen bonds are likely to form between the N-H donor of one molecule and a suitable acceptor on an adjacent molecule, such as the carbonyl oxygen (C=O) or one of the nitrogen atoms in the pyrazine or pyridine rings. Such interactions can lead to the formation of well-ordered one-, two-, or three-dimensional networks, significantly influencing the compound's melting point, solubility, and polymorphism.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features.
The presence of the lactam functionality will give rise to distinct vibrational modes. A prominent absorption band corresponding to the N-H stretching vibration is anticipated in the region of 3200-3400 cm⁻¹. The exact position of this band can be influenced by the extent of hydrogen bonding in the solid state; stronger hydrogen bonding typically results in a broader and lower-frequency band.
Another key feature will be the strong absorption band due to the carbonyl (C=O) stretching vibration of the lactam ring, which is expected to appear in the range of 1650-1700 cm⁻¹. The precise wavenumber of this absorption is sensitive to the electronic environment and any intermolecular interactions, such as hydrogen bonding.
The aromatic C-H stretching vibrations of the pyridine and pyrazine rings are expected to be observed in the region of 3000-3100 cm⁻¹. The in-plane and out-of-plane C-H bending vibrations will give rise to a series of weaker bands in the fingerprint region (below 1500 cm⁻¹), which are characteristic of the substitution pattern of the aromatic rings.
The C=N and C=C stretching vibrations within the fused aromatic ring system will produce a set of characteristic absorption bands in the 1400-1600 cm⁻¹ region. These bands are often complex and can be used to confirm the presence of the heterocyclic aromatic core.
A summary of the expected characteristic FTIR absorption bands for this compound is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Lactam) | Stretching | 3200-3400 |
| C=O (Lactam) | Stretching | 1650-1700 |
| Aromatic C-H | Stretching | 3000-3100 |
| Aromatic C=C/C=N | Stretching | 1400-1600 |
| Aromatic C-H | Bending | < 1500 |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a compound. This data is then used to validate the empirical formula and, in conjunction with the molecular weight, the molecular formula. For this compound, the molecular formula is C₇H₅N₃O. evitachem.com
The theoretical elemental composition can be calculated from the molecular formula and the atomic masses of the constituent elements (C, H, N, and O). This theoretical composition provides a benchmark against which the experimentally determined values from elemental analysis can be compared. A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and confirms its elemental composition.
The theoretical elemental composition of this compound is calculated as follows:
Molecular Formula: C₇H₅N₃O
Molecular Weight: 147.13 g/mol evitachem.com
Carbon (C): (7 * 12.01) / 147.13 * 100% = 57.14%
Hydrogen (H): (5 * 1.01) / 147.13 * 100% = 3.43%
Nitrogen (N): (3 * 14.01) / 147.13 * 100% = 28.56%
Oxygen (O): (1 * 16.00) / 147.13 * 100% = 10.87%
The table below summarizes the theoretical elemental composition of this compound. Experimental values obtained for synthesized batches of the compound are expected to be within ±0.4% of these theoretical values to be considered analytically pure.
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.01 | 7 | 84.07 | 57.14 |
| Hydrogen | H | 1.01 | 5 | 5.05 | 3.43 |
| Nitrogen | N | 14.01 | 3 | 42.03 | 28.56 |
| Oxygen | O | 16.00 | 1 | 16.00 | 10.87 |
| Total | 147.15 | 100.00 |
Computational and Theoretical Investigations of Pyrido 3,4 B Pyrazin 5 6h One
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been pivotal in understanding the intrinsic properties of pyridopyrazine systems. These methods allow for a detailed examination of the molecule's electronic landscape, which governs its behavior in chemical reactions and biological interactions.
Electronic Structure Properties (e.g., HOMO, LUMO, MESP)
The electronic properties of Pyrido[3,4-B]pyrazin-5(6H)-one can be characterized by analyzing its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (HOMO-LUMO gap) are crucial determinants of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.
In studies of related heterocyclic systems like pyrido[2,3-b]pyrazines, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been employed to determine these electronic parameters. nih.gov For instance, the introduction of different substituents can significantly alter the HOMO and LUMO energy levels, thereby tuning the molecule's electronic properties and potential for applications in materials science, such as nonlinear optics. nih.gov
The Molecular Electrostatic Potential (MESP) surface is another critical property derived from quantum chemical calculations. It provides a visual representation of the charge distribution on the molecule's surface, highlighting electrophilic (positive potential) and nucleophilic (negative potential) regions. This information is invaluable for predicting how the molecule will interact with other molecules, including biological targets. For similar pyrazolo[3,4-b]hydroquinoline-5-ones, MESP calculations have been used to identify the most likely sites for electron donation in photochemical reactions. rsc.org
| Parameter | Value |
|---|---|
| HOMO Energy | -5.986 eV |
| LUMO Energy | -2.542 eV |
| HOMO-LUMO Gap (Egap) | 3.444 eV |
Prediction of Reactivity and Reaction Sites
The electronic data obtained from DFT calculations directly informs the prediction of a molecule's reactivity. Global reactivity parameters, such as hardness, softness, and electronegativity, can be calculated from the HOMO and LUMO energies. nih.gov These parameters provide a quantitative measure of the molecule's resistance to change in its electron distribution and its tendency to attract electrons, respectively.
The locations of the HOMO and LUMO orbitals on the molecular framework indicate the most probable sites for electrophilic and nucleophilic attack. For this compound, the nitrogen atoms in the pyrazine (B50134) and pyridine (B92270) rings, as well as the carbonyl oxygen, are expected to be key sites for interactions, as suggested by their influence on the electronic structure. evitachem.com The analysis of FMOs and MESP helps in predicting which of these sites is most susceptible to a particular type of reaction.
Tautomeric Equilibria and Relative Stability
This compound can exist in different tautomeric forms, primarily the lactam and lactim forms, due to the migration of a proton. The relative stability of these tautomers is crucial as it can significantly affect the molecule's chemical and biological properties. Quantum chemical calculations are a powerful tool for predicting the most stable tautomer by calculating the Gibbs free energy of each form.
Studies on similar heterocyclic systems, such as pyrazolones and pyridine carbonyl thiosemicarbazides, have demonstrated that the relative stability of tautomers can be influenced by the solvent environment. mdpi.comresearchgate.net Computational models, including both implicit and explicit solvent considerations, are employed to accurately predict these equilibria. researchgate.net For this compound, the lactam form is generally expected to be the more stable tautomer, but computational studies are necessary to quantify this preference and understand how it might be influenced by substituents or the surrounding medium.
Molecular Modeling and Docking Studies of this compound Derivatives
Molecular modeling and docking are computational techniques that play a crucial role in drug discovery by predicting how a small molecule (ligand), such as a derivative of this compound, interacts with a biological macromolecule, typically a protein or nucleic acid.
Elucidation of Binding Modes with Biological Macromolecules
Molecular docking simulations are employed to predict the preferred orientation and conformation of a ligand when it binds to the active site of a target protein. This provides a detailed, three-dimensional view of the binding mode. For derivatives of the closely related 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one, which have been investigated as MKK4 inhibitors, a key interaction is often the formation of hydrogen bonds with the "hinge" region of the kinase active site. nih.gov
The identification of the specific amino acid residues involved in these interactions is critical for understanding the basis of molecular recognition. In many kinase inhibitors, for example, the ligand forms hydrogen bonds with backbone atoms of the hinge region, a pattern that is often crucial for potent inhibition. nih.gov Docking studies can reveal these and other interactions, such as hydrophobic contacts and pi-stacking, which collectively contribute to the stability of the ligand-protein complex.
Assessment of Binding Affinities and Molecular Interactions
Beyond predicting the binding pose, molecular docking programs use scoring functions to estimate the binding affinity between the ligand and the protein. This binding affinity is often expressed as a binding energy (e.g., in kcal/mol) or an inhibitory constant (Ki). These scores are used to rank different compounds and prioritize those with the highest predicted affinity for synthesis and biological testing.
In the development of pyridopyrazolo-triazine derivatives as anticancer agents, molecular docking studies have been used to correlate the predicted binding energies with the experimentally observed biological activity. nih.gov A lower binding energy generally suggests a more stable complex and, potentially, a more potent compound. These studies often reveal the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute most significantly to the binding affinity.
| Ligand | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |
|---|---|---|---|
| Compound 6a | -7.8182 | LYS-130 | Hydrogen Bond |
| GLU-129 | Hydrogen Bond | ||
| TYR-132, ILE-192 | Hydrophobic Interaction |
Molecular Dynamics Simulations to Explore Conformational Space and Flexibility
Molecular dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the dynamic behavior, conformational flexibility, and stability of a molecule. For a compound such as this compound, MD simulations can elucidate its preferred three-dimensional structures and how it might interact with a biological target.
While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the application of this technique to closely related derivatives highlights its utility. For instance, a study on 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b] pyrazine derivatives employed MD simulations to understand their interaction with G-protein coupled receptor 6 (GPCR-6). In such simulations, the ligand-receptor complex is placed in a simulated physiological environment, and its dynamic behavior is observed. Key parameters that are typically analyzed include:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of a protein's backbone atoms from their initial position over the course of the simulation. A stable RMSD value suggests that the protein-ligand system has reached equilibrium.
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible regions of the protein upon ligand binding.
These analyses provide a detailed picture of the conformational space and flexibility of the molecule and its interactions, which is crucial for understanding its biological activity.
Quantitative Structure-Activity Relationship (QSAR) and Free Energy Perturbation (FEP) for Design Optimization
QSAR and FEP are computational methods aimed at predicting the biological activity of chemical compounds and guiding the optimization of lead molecules.
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. In a 2D-QSAR study of 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b] pyrazine derivatives, researchers developed a model to predict their inhibitory activity against GPCR-6. researchgate.net This involved calculating various molecular descriptors for each compound and using statistical methods, such as multiple linear regression, to build a predictive model. researchgate.net
| Descriptor Category | Examples of Descriptors | Potential Impact on Activity |
| Electronic | Dipole moment, HOMO/LUMO energies | Influences electrostatic interactions and reactivity. |
| Steric | Molecular weight, Molar refractivity | Relates to the size and shape of the molecule, affecting binding pocket fit. |
| Hydrophobic | LogP | Governs the compound's solubility and ability to cross cell membranes. |
| Topological | Wiener index, Kier & Hall indices | Describes the connectivity and branching of the molecule. |
A validated QSAR model can then be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts. researchgate.net
Theoretical Studies on Reaction Mechanisms (e.g., asynchronous one-step mechanism)
Theoretical studies on reaction mechanisms employ quantum chemical calculations to elucidate the step-by-step pathway of a chemical reaction. This includes identifying transition states, intermediates, and the associated energy barriers. Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving yields.
The synthesis of the this compound core can be achieved through various synthetic routes. One common approach involves the cyclization of precursors. evitachem.com For the related 1H-pyrazolo[3,4-b]pyridines, a frequently proposed mechanism for their formation from 5-aminopyrazoles and α,β-unsaturated ketones involves a sequence of reactions. mdpi.com A plausible mechanism based on related syntheses could be an asynchronous one-step or a multi-step process.
A proposed mechanistic pathway for a related synthesis is as follows:
Michael Addition: The reaction is initiated by a Michael addition of an aminopyrazole to an α,β-unsaturated carbonyl compound. mdpi.com
Cyclization: The resulting intermediate then undergoes an intramolecular cyclization.
Dehydration and Aromatization: Subsequent elimination of a water molecule leads to the formation of the fused pyridine ring, resulting in the final aromatic product. mdpi.com
Theoretical calculations can be used to model the energy profile of such a reaction, determining whether the steps are concerted (one-step) or sequential and identifying the rate-determining step. This information is invaluable for chemists seeking to develop more efficient synthetic methodologies.
Mechanistic Studies of Biological Activities of Pyrido 3,4 B Pyrazin 5 6h One Derivatives
Enzyme Inhibition Mechanisms
Derivatives of the pyridopyrazinone core structure have been extensively investigated as inhibitors of various enzymes. Their mode of action often involves direct interaction with the enzyme's active site, leading to the modulation of critical biological pathways.
Kinase Inhibition Profiles (e.g., ATR, Pim1, FLT3, CDK2, GSK-3, c-Met, Topoisomerase II)
Kinases are a major class of enzymes targeted by pyridopyrazinone derivatives due to their crucial role in cellular signaling and the progression of diseases like cancer. These compounds have shown inhibitory activity against a range of kinases.
A novel series of pyrido[3,4-b]pyrazin-2(1H)-one derivatives demonstrated potent inhibitory effects against Fms-like tyrosine kinase 3 (FLT3), a key driver in a subgroup of acute myeloid leukemia (AML). nih.gov One of the most effective compounds from this series, compound 13 , showed significant potency against a mutated form of the kinase, FLT3-D835Y, and exhibited strong antiproliferative activity against the MV4-11 human leukemia cell line, which harbors an FLT3 internal tandem duplication (ITD) mutation. nih.gov This compound also effectively inhibited the growth of other mutant BaF3 cells. nih.gov
Similarly, related fused heterocyclic systems like pyrazolo[3,4-b]pyridines have been identified as inhibitors of Topoisomerase II (TOP II), another important enzyme in cancer therapy. researchgate.net Research into related scaffolds has also yielded potent inhibitors for kinases such as Mitogen-activated protein kinase kinase 4 (MKK4) and TANK-binding kinase 1 (TBK1). nih.govnih.gov
| Compound | Target | Activity (IC50) | Cell Line | Activity (IC50) |
|---|---|---|---|---|
| Compound 13 | FLT3-D835Y | 29.54 ± 4.76 nM | MV4-11 | 15.77 ± 0.15 nM |
ATP-binding Site Interactions
The primary mechanism by which many pyridopyrazine derivatives inhibit kinase activity is through competitive binding at the adenosine (B11128) triphosphate (ATP) binding site. By occupying this pocket, the inhibitors prevent the phosphorylation of substrate proteins, thereby blocking downstream signaling.
Molecular docking and dynamics simulations of related pyrido[3,4-d]pyrimidine (B3350098) inhibitors with Monopolar spindle 1 (Mps1) kinase revealed key interactions within the ATP-binding pocket. nih.gov The pyrimidine (B1678525) ring of the compounds was observed to form a crucial hydrogen bond with the backbone of residue Gly605 in the kinase's hinge region. nih.gov Additionally, van der Waals forces and nonpolar solvation energies were identified as major contributors to the favorable binding free energies. nih.gov These studies highlight that interactions with specific residues such as I531, V539, M602, C604, and others are critical for stabilizing the inhibitor-kinase complex. nih.gov The formation of stable hydrogen bonds is a key determinant of the inhibitory potency of these compounds. nih.gov
Structure-Guided Inhibitor Optimization
The development of potent and selective kinase inhibitors often relies on structure-guided optimization. This process involves systematically modifying the chemical structure of a lead compound to enhance its binding affinity and selectivity for the target enzyme.
For example, a rational design campaign starting from a nonselective kinase inhibitor led to the development of highly selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one inhibitors of MKK4. nih.gov A stepwise strategy was employed to understand the structure-activity relationships (SAR) and improve potency against MKK4 while reducing off-target effects. nih.gov This process involved chemical modifications to explore the binding mode, which was then used to inform the development of a homology model for guiding further optimization. nih.gov In other cases, optimization of a lead compound was guided by X-ray crystallographic data to design derivatives with improved potency and selectivity. kent.ac.uk
Other Enzyme Targets and Pathways (e.g., PDE2, PDE10, antiurease)
Beyond kinases, pyridopyrazinone derivatives and related heterocyclic structures have been shown to inhibit other classes of enzymes.
Phosphodiesterases (PDEs): A series of pyrido[4,3-e] nih.govnih.govnih.govtriazolo[4,3-a]pyrazines were identified as potent inhibitors of both PDE2 and PDE10. nih.gov Through targeted chemical modifications, selectivity for PDE2 was achieved. nih.gov Other related scaffolds have been developed as selective inhibitors for PDE5. kent.ac.ukresearchgate.net
Aldose Reductase (ALR2/AKR1B1): This enzyme is implicated in the complications of diabetes. Several series of pyrido[2,3-b]pyrazin-3(4H)-one and 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives have been designed as potent and selective ALR2 inhibitors. researchgate.netnih.govtandfonline.com SAR studies indicated that specific substitutions, such as phenolic hydroxyl groups on a C2 side chain and halogens on the core structure, significantly increased inhibitory activity. tandfonline.com
| Compound Series | Lead Compound | ALR2 Inhibition (IC50) |
|---|---|---|
| Pyrido[2,3-b]pyrazin-3(4H)-one | Compound 9c | 0.009 µM |
| 2-Phenoxypyrido[3,2-b]pyrazin-3(4H)-one | Compound 4k | 0.023 µM |
Receptor Binding and Modulation of Cellular Signaling Pathways
Pyridopyrazinone derivatives can also exert their biological effects by binding to specific cellular receptors, thereby modulating their associated signaling pathways.
One series of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones was found to contain very potent antagonists of the corticotropin-releasing factor-1 (CRF1) receptor. nih.gov The CRF system is a key regulator of the body's response to stress. nih.gov A representative compound, compound 2 , demonstrated high-affinity binding to the CRF1 receptor with an IC50 value of 0.70 nM. nih.gov
Furthermore, related pyrazolo[3,4-b]pyridin-3-one derivatives have been examined for their serotoninergic activity, showing interactions with 5-HT1A and 5-HT7 receptors. imist.ma At the pathway level, the inhibition of kinases like FLT3 by pyrido[3,4-b]pyrazin-2(1H)-one derivatives leads to a direct modulation of cellular signaling. nih.gov Treatment with compound 13 resulted in a robust inhibition of FLT3 autophosphorylation at Tyr589/591 in MV4-11 cells, demonstrating a clear impact on the downstream signaling cascade. nih.gov Similarly, selective MKK4 inhibitors can modulate the MKK7-JNK1 signaling pathway, which promotes hepatocyte proliferation. nih.gov
Interactions with Nucleic Acids (e.g., DNA binding)
The mechanisms of action for some pyridopyrazine-related compounds involve direct interactions with nucleic acids. These interactions can disrupt DNA replication and transcription processes, leading to cytotoxic effects, particularly in cancer cells.
Studies on related pyrimidine and pyrazolo[3,4-b]pyridine scaffolds have shown that these molecules can bind to DNA. researchgate.netnih.gov The proposed modes of noncovalent interaction include groove binding, intercalation, and electrostatic interactions. nih.gov For instance, certain dihydrazone pyrimidine derivatives were found to bind to DNA via a combination of groove binding and partial intercalation. nih.gov Similarly, some pyrazolo[3,4-b]pyridines have been characterized as DNA-binding agents, an activity that is often linked to their antitumor and antimicrobial properties. researchgate.net This interaction with DNA is also the basis for the activity of Topoisomerase II inhibitors, which interfere with the enzyme's function of managing DNA topology during replication. researchgate.net
Cellular Response Studies (e.g., cell cycle analysis, apoptosis induction, anti-proliferative effects against specific cell lines)
While detailed cellular response studies specifically for Pyrido[3,4-b]pyrazin-5(6H)-one are limited in publicly available literature, research on closely related pyrazole-fused pyridine (B92270) scaffolds provides significant insights into their potential anti-cancer activities. These derivatives have demonstrated notable anti-proliferative effects against a range of human cancer cell lines.
For instance, a series of novel Pyrazolo[3,4-b]pyridine derivatives showed remarkable cytotoxic activities. nih.gov Several compounds from this series exhibited potent anti-proliferative activity against hepatocellular carcinoma (Hep G2) and breast adenocarcinoma (MCF7) cell lines, with some showing greater potency than the standard anticancer drug doxorubicin. nih.gov Specifically, compound 7b in the study displayed exceptional efficacy against both Hep G2 and MCF7 cell lines, with IC50 values of 0.0158 µM and 0.0001 µM, respectively. nih.gov
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|---|
| Derivative 7b | Hep G2 | 0.0158 | Doxorubicin | 0.008 |
| Derivative 5 | MCF7 | 0.0211 | Doxorubicin | 0.099 |
| Derivative 6a | MCF7 | 0.0025 | Doxorubicin | 0.099 |
| Derivative 6b | MCF7 | 0.0003 | Doxorubicin | 0.099 |
| Derivative 7b | MCF7 | 0.0001 | Doxorubicin | 0.099 |
| Derivative 10 | MCF7 | 0.0004 | Doxorubicin | 0.099 |
Mechanistically, related heterocyclic compounds often induce cell death through apoptosis and interfere with the cell cycle. For example, a pyrazolo[3,4-d]pyridazine derivative, PPD-1, was found to induce cell cycle arrest at the Sub G1 and G2/M phases in A549 lung cancer cells. nih.gov This compound significantly increased the percentage of apoptotic cells from 0.57% in untreated cells to 10.06% in treated cells, suggesting a mechanism involving the disruption of the Bcl-2/BAX balance. nih.gov Similarly, certain pyrazole (B372694) derivatives trigger apoptosis in triple-negative breast cancer cells by elevating reactive oxygen species (ROS) and increasing caspase 3 activity. waocp.orgnih.gov Treatment with these compounds can also cause cell cycle arrest in the S phase. waocp.orgnih.gov Another related scaffold, lH-pyrazolo[3,4-b]quinolin-3-amine, was shown to cause an arrest in the sub G1 phase of the cell cycle and induce apoptosis in HCT-116 colon cancer cells. researchgate.net
Antioxidant and Antimicrobial Action Mechanisms
The structural framework of pyridopyrazinone lends itself to potent antioxidant activity, particularly through the incorporation of specific functional groups. A study on the constitutional isomer series, pyrido[2,3-b]pyrazin-3(4H)-one derivatives, revealed that these compounds can act as powerful antioxidants. nih.gov
The mechanism of action is attributed to their ability to scavenge free radicals. The most effective compounds in the series featured a C2-styryl side chain with phenolic hydroxyl substituents. nih.gov These phenolic groups are crucial for the antioxidant effect, likely by donating a hydrogen atom to neutralize free radicals. The antioxidant capability of the top-performing derivative, 11i , was found to be comparable to Trolox, a well-known antioxidant standard. nih.gov
| Compound | Key Structural Feature | Antioxidant Capacity | Reference |
|---|---|---|---|
| Derivative 11i | Phenolic hydroxyl substituted C2-styryl side chain | Comparable to Trolox | Trolox |
Regarding antimicrobial action, while many fused pyrazole and pyridine heterocyclic systems are known to possess antibacterial and antifungal properties, specific mechanistic studies on this compound derivatives are not extensively detailed in the reviewed literature. nih.govnih.govmdpi.com The general mode of action for such heterocyclic compounds often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis, but specific pathways for this particular scaffold require further investigation.
Comparative Analysis of Structure-Activity Relationships in Biological Contexts
Structure-activity relationship (SAR) studies are vital for optimizing the biological efficacy of a chemical scaffold. For derivatives of pyridopyrazinones and related structures, SAR analyses have provided clear guidance for designing more potent and selective agents.
In a study of pyrido[2,3-b]pyrazin-3(4H)-one derivatives as aldose reductase (ALR2) inhibitors with antioxidant properties, a clear SAR emerged. nih.gov The analysis highlighted that:
An N4 acetic acid group on the core structure was a common feature among potent inhibitors.
A substituted aromatic group at the C2 position was critical for activity.
The introduction of a vinyl spacer to create a C2-styryl side chain, combined with phenolic hydroxyl groups, significantly enhanced both ALR2 inhibition and antioxidant activity. nih.gov Compound 9c was the most active ALR2 inhibitor with an IC50 of 0.009 µM. nih.gov
For a series of pyrazolo[3,4-b]pyridine derivatives evaluated as adenosine 5'-monophosphate-activated protein kinase (AMPK) activators, SAR analysis revealed that an exposed pyrazole N-H group and a para substitution on a diphenyl moiety were essential for potent activation. nih.gov
This comparative data underscores how specific substitutions on the core ring system directly influence biological outcomes, whether it be enzyme inhibition, antioxidant potential, or kinase activation. The position, size, and electronic properties of substituents are key determinants of the molecule's interaction with its biological target.
| Scaffold | Target/Activity | Favorable Structural Features | Key Finding |
|---|---|---|---|
| Pyrido[2,3-b]pyrazin-3(4H)-one | ALR2 Inhibition & Antioxidant | - N4 acetic acid group
| Phenolic groups on the C2 side chain are critical for dual-purpose activity. nih.gov |
| Pyrazolo[3,4-b]pyridine | AMPK Activation | - Exposed pyrazole N-H
| Specific substitutions are essential for enzyme activation potency. nih.gov |
Advanced Applications of Pyrido 3,4 B Pyrazin 5 6h One in Materials Science and Beyond
Applications in Organic Electronic Devices and Optoelectronics
The nitrogen-rich framework of pyridopyrazine derivatives contributes to their stability and reactivity, making them attractive candidates for incorporation into advanced materials for electronics and sensors. chemimpex.com Due to its electronic properties, Pyrido[3,4-b]pyrazin-5(6H)-one is specifically noted for its potential use in developing organic electronic devices. evitachem.com
Pyrido[3,4-b]pyrazine-based compounds have been successfully synthesized and employed as organic sensitizers in dye-sensitized solar cells (DSSCs). scispace.com These sensitizers play a crucial role in absorbing solar energy and converting it into electrical power. tandfonline.com The performance of DSSCs is highly dependent on the molecular structure of the dye, and researchers have explored various derivatives to optimize efficiency and stability. scispace.compsecommunity.org
In one study, a series of novel pyrido[3,4-b]pyrazine-based metal-free organic dyes (APP-I–IV) were synthesized. scispace.com Devices fabricated with these dyes demonstrated remarkable stability under both thermal and light-soaking stress for over 1,000 hours, indicating their potential for long-lasting performance. scispace.com Another research effort designed two new sensitizers, DT-1 and DT-2, with bulky donor groups to enhance performance and reduce charge recombination. acs.orgnih.gov The DSSC based on the DT-1 sensitizer, when used with a cobalt redox electrolyte, achieved a photoelectric conversion efficiency of 8.57%. nih.gov
Table 1: Performance of DSSCs Based on Various Pyrido[3,4-b]pyrazine (B183377) Sensitizers
| Sensitizer | Jsc (mA cm⁻²) | Voc (mV) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) | Source(s) |
|---|---|---|---|---|---|
| DT-1 | 16.08 | 802 | 0.66 | 8.57 | nih.gov |
| APP-I | - | - | - | Maintained 100% of initial value after 1000h | scispace.com |
| APP-IV | - | - | - | Maintained 97% of initial value after 1000h | scispace.com |
| TPPF | 5.69 | - | - | 2.64 | psecommunity.org |
The application of the pyrido[3,4-b]pyrazine core extends to the field of organic photovoltaics (OPVs). The structure has been utilized in polymers designed for bulk heterojunction solar cells. scispace.com The electron-withdrawing nature of the two symmetric unsaturated nitrogen atoms and the pyridine (B92270) N-atom makes the pyrido[3,4-b]pyrazine moiety a promising component in the architecture of materials for organic solar cells. scispace.com
Development of Chemical Sensors
The inherent electronic properties of the this compound scaffold also make it a candidate for the development of advanced chemical sensors. evitachem.comchemimpex.com Its structure allows for functionalization, which can be tailored to achieve specific interactions with target analytes, leading to measurable signals. chemimpex.com
Derivatives of this compound are known to possess electrochemical properties that facilitate interaction with DNA. evitachem.com This characteristic is foundational for their potential application in electrochemical DNA biosensors, which are devices that use DNA as a recognition element to detect specific molecules. evitachem.comrsc.org These sensors typically operate by detecting changes in the electrochemical properties of a DNA-coated conductor upon binding with a target analyte. rsc.orgnih.gov
While specific research has highlighted the application of the related pyrido[2,3-b]pyrazine (B189457) core in this area, the fundamental ability of pyridopyrazine derivatives to interact with nucleic acids suggests a broader potential for this class of compounds. evitachem.comrsc.orgnih.gov Such sensors are valued for their high sensitivity and ability to detect low concentrations of DNA, making them promising for applications like medical diagnostics. nih.gov
Advanced Functional Materials with Nonlinear Optical Properties
Nonlinear optical (NLO) materials are crucial for various technological applications, including display technology and data storage. rsc.org Research into related heterocyclic compounds has revealed that the pyrido[2,3-b]pyrazine core can serve as a basis for materials with significant NLO properties. rsc.orgnih.gov
In a study involving novel pyrido[2,3-b]pyrazine derivatives, density functional theory (DFT) computations were used to calculate their NLO properties. rsc.org The results indicated a high NLO response, suggesting that this class of heterocyclic compounds has remarkable potential for NLO technological applications. rsc.orgnih.gov Key metrics for NLO activity include the first (βtot) and second (<γ>) hyperpolarizabilities. rsc.org
Table 2: Calculated Nonlinear Optical Properties of Selected Pyrido[2,3-b]pyrazine Derivatives
| Compound | Average Polarizability <α> (x 10⁻²³ esu) | First Hyperpolarizability βtot (x 10⁻³⁰ esu) | Second Hyperpolarizability <γ> (x 10⁻³⁵ esu) | Source(s) |
|---|---|---|---|---|
| **Compound 7*** | 3.90 | 15.6 | 6.63 | rsc.orgnih.gov |
Note: Compound 7 is an indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivative. Data is presented to show the potential of the broader pyridopyrazine class.
Role as Biochemical Probes or Markers
Beyond materials science, this compound is being investigated for its utility in biochemical research. evitachem.com Specifically, its ability to interact with nucleic acids makes it a candidate for use as a probe or marker in various biochemical assays. evitachem.com Such probes are essential tools for studying biological processes at the molecular level, enabling researchers to track and quantify specific molecules or events within a complex biological system.
Future Research Directions and Unexplored Avenues for Pyrido 3,4 B Pyrazin 5 6h One
Novel Synthetic Methodologies for Enhanced Scalability and Sustainability
Current synthetic routes to Pyrido[3,4-B]pyrazin-5(6H)-one often rely on conventional methods, such as cyclization reactions between precursors like 5-amino-1-phenylpyrazole (B52862) and unsaturated carbonyl compounds, sometimes utilizing Lewis acid catalysts like zirconium tetrachloride. evitachem.com While effective at a lab scale, these methods may present challenges in terms of scalability, cost, and environmental impact. Future research should focus on developing more efficient and sustainable synthetic strategies.
Key areas for exploration include:
Green Chemistry Approaches: Investigating the use of environmentally benign solvents (e.g., water or ionic liquids), catalyst-free conditions, and microwave-assisted reactions to reduce energy consumption and hazardous waste. mdpi.com
Multi-Component Reactions (MCRs): Designing one-pot, multi-component reactions, such as the Ugi–Zhu reaction, to construct the core scaffold and its derivatives with high atom economy and reduced purification steps. mdpi.com
Flow Chemistry: Implementing continuous flow synthesis to improve reaction control, enhance safety, and enable seamless scalability from laboratory to industrial production.
Catalyst Innovation: Developing novel, reusable, and non-toxic catalysts to replace traditional Lewis acids, thereby improving the sustainability profile of the synthesis.
| Synthetic Strategy | Objective | Potential Advantages | Relevant Research Area |
|---|---|---|---|
| Green Chemistry | Reduce environmental impact | Use of safer solvents, reduced waste, lower energy consumption | Microwave-assisted synthesis, aqueous media reactions mdpi.com |
| Multi-Component Reactions | Improve synthetic efficiency | Higher atom economy, reduced steps, operational simplicity | Ugi/Zhu reactions for related heterocycles mdpi.com |
| Flow Chemistry | Enhance scalability and control | Improved heat/mass transfer, safer handling of reagents, automation | Continuous manufacturing processes |
| Novel Catalysis | Increase sustainability | Use of recyclable, non-toxic, and highly efficient catalysts | Heterogeneous catalysis, biocatalysis |
Advanced Computational Design of this compound Libraries
Computational, or in silico, methods are indispensable tools in modern drug discovery for accelerating the design and optimization of lead compounds. nih.gov Applying these techniques to the this compound scaffold can systematically explore its chemical space and predict the therapeutic potential of novel derivatives.
Future computational efforts should include:
Virtual Screening and Library Design: Utilizing high-throughput virtual screening of large compound databases to identify novel this compound derivatives with high predicted affinity for specific biological targets. japsonline.com
3D-QSAR and Pharmacophore Modeling: Developing three-dimensional quantitative structure-activity relationship (3D-QSAR) models to understand the key structural features required for biological activity. These models can guide the design of new analogs with enhanced potency and selectivity. japsonline.com
Molecular Docking and Dynamics: Performing molecular docking simulations to predict the binding modes of this compound derivatives within the active sites of target proteins, such as kinases. nih.gov Molecular dynamics simulations can further elucidate the stability of these interactions over time.
ADMET Prediction: Employing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds early in the discovery process, minimizing late-stage failures. japsonline.com
| Computational Method | Application for this compound | Primary Outcome |
|---|---|---|
| Virtual Screening | Screening databases (e.g., ZINC) for novel derivatives against a target protein (e.g., PIM-1 Kinase). japsonline.comjapsonline.com | Identification of new hit compounds. |
| 3D-QSAR Modeling | Correlate 3D structural features with observed biological activity (e.g., inhibitory concentration). japsonline.com | A predictive model to guide the design of more potent analogs. |
| Molecular Docking | Predict how derivatives bind to the active site of a target like a Fibroblast Growth Factor Receptor (FGFR). nih.gov | Understanding of key ligand-receptor interactions. |
| ADMET Prediction | In silico assessment of drug-like properties (e.g., solubility, permeability, metabolic stability). japsonline.com | Prioritization of candidates with favorable pharmacokinetic profiles. |
Discovery of New Biological Targets and Therapeutic Modalities
Research has shown that pyridopyrazine and related scaffolds possess activity against various biological targets, particularly protein kinases. rsc.org For instance, derivatives have been investigated as inhibitors of FtsZ for tuberculosis nih.gov and as potential anticancer agents targeting kinases like FGFR. google.com However, the full therapeutic potential of the this compound core remains largely unexplored.
Future investigations should aim to:
Expand Kinase Target Profiles: Screen libraries of this compound derivatives against a broad panel of kinases implicated in diseases beyond cancer, such as inflammatory disorders (e.g., JAKs, SYK) and neurodegenerative diseases (e.g., GSK-3). mdpi.com
Explore Non-Kinase Targets: Investigate the activity of this scaffold against other enzyme families (e.g., phosphodiesterases, histone deacetylases) and receptor types. The nitrogen-rich heterocyclic structure is suitable for forming diverse interactions.
Target Protein-Protein Interactions (PPIs): Design derivatives that can disrupt disease-relevant protein-protein interactions, which are often considered challenging to target with small molecules.
Develop Novel Therapeutic Modalities: Explore applications beyond simple inhibition, such as developing this compound-based PROTACs (Proteolysis Targeting Chimeras) to induce the degradation of disease-causing proteins.
| Potential Target Class | Therapeutic Area | Rationale |
|---|---|---|
| Protein Kinases (e.g., JAK, SYK) | Autoimmune/Inflammatory Diseases | Proven activity of related scaffolds against kinases; high need for novel anti-inflammatory agents. |
| Kinases in CNS (e.g., GSK-3) | Neurodegenerative Diseases | Related pyrazolopyridines show activity against GSK-3, implicated in Alzheimer's disease. mdpi.com |
| Epigenetic Targets (e.g., HDACs) | Oncology, Neurology | Heterocyclic scaffolds are common in epigenetic modulators. |
| Bacterial Enzymes (e.g., FtsZ) | Infectious Diseases | Pyridopyrazine derivatives have shown promise as antitubercular agents. nih.gov |
Integration into Next-Generation Functional Materials and Devices
The unique electronic properties of the pyridopyrazine core make it a candidate for applications in materials science. mdpi.com Fused aromatic nitrogen heterocycles are known for their utility in organic electronics. Research into related structures like thieno[3,4-b]pyrazines has demonstrated their value in creating low band gap materials for photovoltaic applications. rsc.org
Future research in this area should focus on:
Organic Light-Emitting Diodes (OLEDs): Synthesizing and characterizing derivatives with tunable fluorescence to act as emitters or host materials in OLEDs. Donor-acceptor molecules based on a pyrido[2,3-b]pyrazine (B189457) backbone have already shown promise with emissions ranging from blue to red. rsc.org
Organic Photovoltaics (OPVs): Designing polymers and small molecules incorporating the this compound unit as an acceptor to create materials with broad solar absorption for efficient solar cells. scribd.com
Dye-Sensitized Solar Cells (DSSCs): Optimizing this compound-based sensitizers to improve power conversion efficiency and stability in DSSCs. Studies have already shown efficiencies of over 8% with such sensitizers. nih.govacs.org
Chemical Sensors: Developing functionalized derivatives that exhibit changes in their optical or electronic properties upon binding to specific analytes, enabling their use in advanced chemical sensors.
Organic Field-Effect Transistors (OFETs): Exploring the charge transport properties of crystalline thin films of this compound derivatives for use as semiconductors in OFETs. mdpi.com
Multi-Omics Approaches to Elucidate Complex Biological Interactions
To fully understand the biological effects of a this compound-based therapeutic candidate, a systems biology approach is necessary. mdpi.com Multi-omics, the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of how a small molecule perturbs cellular networks. nih.gov This approach moves beyond the "one drug, one target" paradigm to reveal the full mechanism of action, identify potential off-target effects, and discover biomarkers of response. springernature.com
A future research workflow could involve:
Targeted Profiling: Treating cancer cell lines with a lead this compound compound and performing multi-omics analysis.
Transcriptomics (RNA-seq): To identify up- or down-regulated genes and pathways affected by the compound.
Proteomics (Mass Spectrometry): To quantify changes in protein expression and post-translational modifications, confirming target engagement and revealing off-target effects. nih.gov
Metabolomics: To analyze changes in small-molecule metabolites, providing a functional readout of the cellular state and identifying impacted metabolic pathways. frontiersin.org
Data Integration: Using bioinformatics and machine learning to integrate these datasets, build network models of the drug's action, and generate new hypotheses about its mechanism and potential applications. ahajournals.orgresearchgate.net This integrated approach can uncover unexpected modes of action and guide further drug development. researchgate.net
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Pyrido[3,4-b]pyrazin-5(6H)-one derivatives?
- Methodology : Multi-step organic synthesis is typically used, starting with pyridine and carbamate precursors. For example, a common route involves condensation reactions, cyclization, and structural modifications to introduce substituents. Key intermediates are generated through reactions like nucleophilic substitution or coupling, followed by purification via column chromatography. Solvent-free one-pot synthesis has also been reported for efficiency .
- Critical Considerations : Optimize reaction conditions (temperature, catalyst) to minimize side products. Monitor reaction progress using TLC or HPLC.
Q. How can researchers assess the solubility and stability of this compound derivatives in experimental settings?
- Methodology : Solubility is tested in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., chloroform) using gravimetric or spectrophotometric methods. Stability studies involve HPLC or NMR under varying pH, temperature, and light exposure. For example, derivatives with hydroxy or amino groups may exhibit pH-dependent stability .
- Data Interpretation : Compare solubility profiles with computational predictions (e.g., LogP values) to guide formulation for biological assays.
Q. What safety protocols are essential when handling this compound intermediates?
- Guidelines : Use personal protective equipment (PPE), fume hoods, and inert atmospheres for moisture-sensitive reactions. Avoid contact with strong oxidizers or acids to prevent hazardous reactions. Store compounds in airtight containers under nitrogen, and dispose of waste via approved chemical protocols .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for kinase inhibition?
- Methodology : Introduce substituents at C-5 or C-8 positions to enhance binding to kinase ATP pockets. For example, 4-(piperidin-1-yl)aniline at C-5 improves activity against cancer-related kinases (IC50 < 1 μM). Use X-ray crystallography or molecular docking to validate binding modes .
- Data Contradictions : Some substituents may increase potency but reduce solubility. Balance hydrophobicity with polar groups (e.g., hydroxy) to improve pharmacokinetics.
Q. What computational strategies are effective in designing this compound-based anticancer agents?
- Approach : Perform virtual screening of derivatives against targets like EGFR or VEGFR. Molecular dynamics simulations can predict stability of ligand-receptor complexes. For chalcone-linked derivatives, docking studies revealed hydrogen bonding with caspase-3 active sites, correlating with apoptosis induction .
- Validation : Compare computational results with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines).
Q. How can researchers resolve discrepancies in biological activity data across this compound analogs?
- Analysis Framework :
- Step 1 : Verify purity (>95% via HPLC) and structural integrity (NMR, HRMS).
- Step 2 : Replicate assays under standardized conditions (e.g., cell line passage number, serum concentration).
- Step 3 : Use statistical tools (e.g., ANOVA) to identify outliers. For example, conflicting IC50 values may arise from assay interference (e.g., compound aggregation) .
Q. What strategies improve the synthetic yield of disubstituted this compound derivatives?
- Optimization :
- Catalyst Selection : Palladium catalysts for Suzuki-Miyaura coupling enhance regioselectivity.
- Solvent Effects : Use DMF or THF for polar intermediates; switch to toluene for cyclization steps.
- Microwave Assistance : Reduces reaction time (e.g., from 24 h to 2 h) for cyclocondensation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
